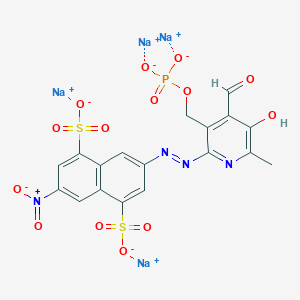
Cdk4/6-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk4/6-IN-15 is a cyclin-dependent kinase inhibitor that specifically targets cyclin-dependent kinase 4 and cyclin-dependent kinase 6. These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting these kinases, this compound can induce cell cycle arrest, making it a valuable compound in cancer research and treatment, particularly for hormone receptor-positive breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk4/6-IN-15 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted aniline, which undergoes a series of reactions including nitration, reduction, and acylation to form the desired intermediate. This intermediate is then coupled with a suitable partner under specific reaction conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cdk4/6-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce nitro groups to amines, which are essential intermediates in the synthesis of this compound.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or sulfonates.
Major Products
The major products formed from these reactions are typically intermediates that are further processed to yield the final compound, this compound .
Scientific Research Applications
Cdk4/6-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in the cell cycle.
Biology: Employed in cell biology research to understand the mechanisms of cell cycle regulation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of hormone receptor-positive breast cancer and other cancers.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mechanism of Action
Cdk4/6-IN-15 exerts its effects by inhibiting the activity of cyclin-dependent kinase 4 and cyclin-dependent kinase 6. These kinases are essential for the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest in the G1 phase. This inhibition ultimately results in the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another cyclin-dependent kinase inhibitor that targets cyclin-dependent kinase 4 and cyclin-dependent kinase 6.
Ribociclib: Similar to Palbociclib, it inhibits cyclin-dependent kinase 4 and cyclin-dependent kinase 6 and is used in the treatment of breast cancer.
Abemaciclib: Also targets cyclin-dependent kinase 4 and cyclin-dependent kinase 6 but has a different toxicity profile and pharmacokinetics.
Uniqueness
Cdk4/6-IN-15 is unique in its specific binding affinity and selectivity for cyclin-dependent kinase 4 and cyclin-dependent kinase 6. This selectivity makes it a valuable tool in research and a promising candidate for therapeutic development .
Properties
Molecular Formula |
C21H27FN8S |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
5-[2-[[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-N,4-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H27FN8S/c1-13-19(31-21(23-2)26-13)18-16(22)12-25-20(28-18)27-17-6-5-15(11-24-17)30-9-7-14(8-10-30)29(3)4/h5-6,11-12,14H,7-10H2,1-4H3,(H,23,26)(H,24,25,27,28) |
InChI Key |
NAGFLZVMWVHHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
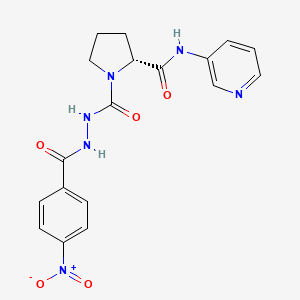

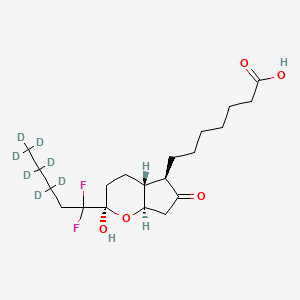
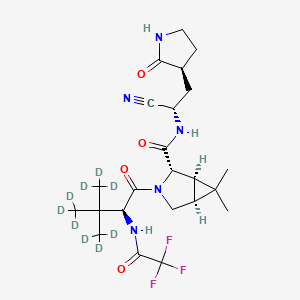

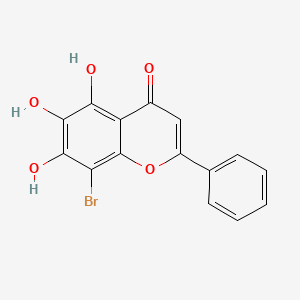


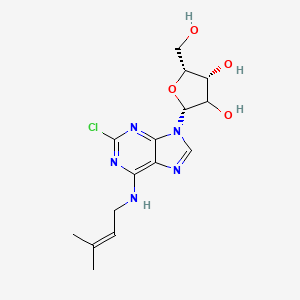
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)
